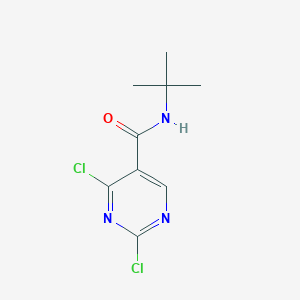
4-Methoxy-1H-indole-7-carbaldehyde
Descripción general
Descripción
4-Methoxy-1H-indole-7-carbaldehyde is an organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound features a methoxy group at the fourth position and a formyl group at the seventh position on the indole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1H-indole-7-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-methoxyindole.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the Vilsmeier-Haack reaction under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxy-1H-indole-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 4-Methoxy-1H-indole-7-carboxylic acid.
Reduction: 4-Methoxy-1H-indole-7-methanol.
Substitution: Various substituted indoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxy-1H-indole-7-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: It is used in the study of indole-based biological pathways and enzyme interactions.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Methoxy-1H-indole-7-carbaldehyde is primarily related to its ability to interact with biological targets through its formyl and methoxy groups. These functional groups enable the compound to form covalent bonds with nucleophilic sites on enzymes and receptors, modulating their activity. The indole ring system also allows for π-π interactions with aromatic amino acids in proteins, further influencing biological pathways .
Comparación Con Compuestos Similares
4-Methoxyindole: Lacks the formyl group, making it less reactive in certain synthetic applications.
1H-Indole-7-carbaldehyde: Lacks the methoxy group, affecting its solubility and reactivity.
4-Hydroxy-1H-indole-7-carbaldehyde: The hydroxyl group provides different reactivity compared to the methoxy group.
Uniqueness: 4-Methoxy-1H-indole-7-carbaldehyde is unique due to the presence of both methoxy and formyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
Propiedades
IUPAC Name |
4-methoxy-1H-indole-7-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-3-2-7(6-12)10-8(9)4-5-11-10/h2-6,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSVFEBDTJJNHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CNC2=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-hydroxyphenyl)-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3264252.png)



![5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene](/img/structure/B3264286.png)

![[1-(Aminomethyl)cyclopentyl]methanamine](/img/structure/B3264295.png)
![(4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B3264301.png)

![[Hydroxy-(2,4-dinitrobenzenesulfonyloxy)iodo] benzene](/img/structure/B3264310.png)
![[(2-Aminobutyl)sulfanyl]benzene](/img/structure/B3264322.png)


